Vanadium carbonyl

Description

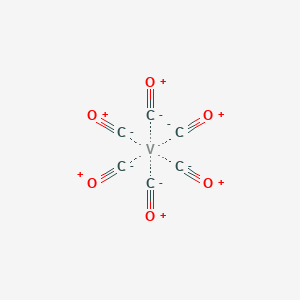

Structure

2D Structure

Properties

CAS No. |

20644-87-5 |

|---|---|

Molecular Formula |

C6O6V |

Molecular Weight |

219 g/mol |

IUPAC Name |

carbon monoxide;vanadium |

InChI |

InChI=1S/6CO.V/c6*1-2; |

InChI Key |

BVSRFQDQORQURQ-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |

Origin of Product |

United States |

Synthetic Methodologies for Vanadium Carbonyl Species

Synthesis of Mononuclear Vanadium Carbonyls

The preparation of mononuclear vanadium carbonyls, primarily hexacarbonylvanadium(0), V(CO)₆, and its anionic precursor, hexacarbonylvanadate(-I), [V(CO)₆]⁻, relies heavily on reductive carbonylation strategies.

Reductive Carbonylation Routes and Reaction Conditions Optimization

Reductive carbonylation is the cornerstone of vanadium carbonyl synthesis. This process involves the reduction of a vanadium precursor, typically a halide, in the presence of carbon monoxide (CO). The reaction conditions are critical and often involve high pressures and temperatures to facilitate the carbonylation process.

A traditional and effective method for the synthesis of V(CO)₆ proceeds in two main steps, starting with the formation of the hexacarbonylvanadate(-I) anion, [V(CO)₆]⁻. chemeurope.com In a typical procedure, vanadium(III) chloride (VCl₃) is reduced with a strong reducing agent, such as metallic sodium, under a high pressure of carbon monoxide. chemeurope.comwikipedia.org The reaction is generally carried out at elevated temperatures to overcome the kinetic barriers of CO addition.

Optimization of these reaction conditions has been a key area of research to improve yields and develop less stringent synthetic protocols. For instance, the choice of solvent is crucial, with chelating ethers like diglyme (B29089) (bis(2-methoxyethyl) ether) being particularly effective. chemeurope.comwikipedia.org These solvents solvate the sodium cation, enhancing the reducing power of the metal and stabilizing the resulting anionic this compound complex. chemeurope.com

A significant advancement has been the development of lower-pressure synthetic routes, making the synthesis more accessible and safer. chemeurope.com These optimized methods often employ more reactive vanadium precursors or more efficient reducing agents to facilitate the carbonylation under milder conditions.

Table 1: Comparison of Reaction Conditions for Reductive Carbonylation of VCl₃

| Parameter | Traditional High-Pressure Method | Improved Low-Pressure Method |

| Vanadium Precursor | VCl₃ | VCl₃(THF)₃ |

| Reducing Agent | Sodium metal | Lithium methylnaphthalenide |

| CO Pressure | ~200 atm | Ambient to moderate pressure |

| Temperature | ~160 °C | Room temperature to gentle heating |

| Solvent | Diglyme | Tetrahydrofuran (B95107) (THF) |

| Typical Yield | Moderate to good | Good to high |

Precursor Design and Selection for V(CO)₆ and its Anionic Derivatives

The choice of the vanadium precursor is a critical factor that influences the efficiency and conditions of the carbonylation reaction. Vanadium(III) chloride (VCl₃) is a commonly used starting material due to its commercial availability. chemeurope.comwikipedia.orgnptel.ac.in However, its insolubility in many organic solvents can limit its reactivity.

To enhance reactivity, more soluble and activated precursors have been developed. A notable example is the tetrahydrofuran (THF) adduct of vanadium(III) chloride, VCl₃(THF)₃. mdpi.com This complex is more soluble in the reaction medium, allowing for more homogeneous reaction conditions and often leading to higher yields of the desired this compound products under milder conditions.

Other vanadium precursors that have been explored include various vanadium oxides. nptel.ac.in However, the direct carbonylation of these oxides often requires more forcing conditions and may lead to a mixture of products. The selection of the precursor is therefore a balance between availability, reactivity, and the desired reaction conditions.

Methodologies for the Formation of Hexacarbonylvanadate(I) [V(CO)₆]⁻

The synthesis of the hexacarbonylvanadate(-I) anion, [V(CO)₆]⁻, is a crucial intermediate step in the preparation of neutral V(CO)₆. chemeurope.comwikipedia.org The formation of this stable 18-electron species is thermodynamically more favorable than the direct formation of the 17-electron V(CO)₆.

The most common methodology involves the reductive carbonylation of a vanadium(III) precursor, as previously described. The reaction of VCl₃ with sodium metal in diglyme under a high pressure of CO yields the sodium salt of the hexacarbonylvanadate(-I) anion, stabilized by the diglyme solvent. chemeurope.comwikipedia.org The chemical equation for this reaction is:

4 Na + VCl₃ + 6 CO + 2 diglyme → [Na(diglyme)₂][V(CO)₆] + 3 NaCl chemeurope.comwikipedia.org

Once formed, the [V(CO)₆]⁻ anion can be isolated as a salt with various cations. The choice of cation can influence the solubility and stability of the salt. For instance, precipitation of the anion with a tetraalkylammonium halide, such as tetraethylammonium (B1195904) bromide, yields the corresponding tetraethylammonium salt, [N(C₂H₅)₄][V(CO)₆], which is often easier to handle and purify. mdpi.com

The final step to obtain the neutral V(CO)₆ involves the oxidation of the [V(CO)₆]⁻ anion. This is typically achieved by treating the anionic salt with a suitable oxidizing agent, such as a strong acid or an oxidizing metal salt. mdpi.com

Synthesis of Polymetallic this compound Clusters

The synthesis of this compound clusters containing more than one vanadium atom presents additional challenges due to the electronic and steric properties of vanadium.

Approaches to Binuclear Vanadium Carbonyls

Binuclear this compound complexes have been synthesized and studied, with the cyclopentadienyl-bridged species being well-characterized. A key precursor to binuclear and higher nuclearity this compound clusters is the cyclopentadienylvanadium tetracarbonyl, (C₅H₅)V(CO)₄. wikipedia.org

The reduction of (C₅H₅)V(CO)₄ with a reducing agent like sodium amalgam leads to the formation of a tricarbonyl dianion, Na₂[(C₅H₅)V(CO)₃]. wikipedia.org Subsequent protonation of this dianion results in the formation of the binuclear complex, bis(cyclopentadienyl)divanadium pentacarbonyl, (C₅H₅)₂V₂(CO)₅. wikipedia.org This complex features a vanadium-vanadium bond and bridging carbonyl ligands.

Methodologies for Trinuclear and Tetranuclear this compound Cluster Synthesis

The synthesis of trinuclear and tetranuclear this compound clusters is less developed than that of their mononuclear and binuclear counterparts. The primary reported route to these higher nuclearity clusters involves the pyrolysis of the binuclear complex (C₅H₅)₂V₂(CO)₅. rsc.orgresearchgate.net

Thermal decomposition of (C₅H₅)₂V₂(CO)₅ in a suitable solvent, such as tetrahydrofuran, has been reported to yield a mixture of products, including the trinuclear cluster (C₅H₅)₃V₃(CO)₉ and the tetranuclear cluster (C₅H₅)₄V₄(CO)₄, with the tetranuclear species being the major product. rsc.orgresearchgate.net

It is important to note that while these clusters have been identified as products of this pyrolysis reaction, they have not been fully structurally characterized from these synthetic preparations. rsc.orgresearchgate.net Much of the understanding of their structures comes from theoretical calculations and mass spectrometry studies of gas-phase cluster cations. mdpi.com These studies suggest complex structures with bridging carbonyl ligands and direct vanadium-vanadium bonds. Further research is needed to develop selective and high-yield synthetic methodologies for these intriguing higher nuclearity this compound clusters.

Table 2: Summary of Synthetic Routes to this compound Species

| Target Compound | Precursor(s) | Key Reagents/Conditions | Product(s) |

| [V(CO)₆]⁻ | VCl₃ | Na, CO (high pressure), diglyme | [Na(diglyme)₂][V(CO)₆] |

| V(CO)₆ | [V(CO)₆]⁻ salt | Oxidizing agent (e.g., H⁺) | V(CO)₆ |

| (C₅H₅)₂V₂(CO)₅ | (C₅H₅)V(CO)₄ | Na/Hg, then H⁺ | (C₅H₅)₂V₂(CO)₅ |

| (C₅H₅)₃V₃(CO)₉ and (C₅H₅)₄V₄(CO)₄ | (C₅H₅)₂V₂(CO)₅ | Pyrolysis in THF | Mixture of trinuclear and tetranuclear clusters |

Synthesis of Heteronuclear this compound Complexes

The synthesis of heteronuclear this compound complexes, which contain vanadium and at least one other distinct metal atom, is often achieved in the gas phase. Advanced techniques such as pulsed laser vaporization combined with supersonic expansion are employed to produce these complex cations. nih.gov In this method, a target containing vanadium and another metal, such as niobium (Nb) or tantalum (Ta), is vaporized. The resulting plasma reacts with a pulse of carbon monoxide (CO) gas, leading to the formation of various multinuclear carbonyl complexes. mdpi.com

These gas-phase species are then studied using techniques like infrared photodissociation spectroscopy to determine their structures. mdpi.com For example, heteronuclear bimetallic carbonyl complexes like VNb(CO)n+ and VTa(CO)n+ have been successfully synthesized and observed. mdpi.com

Detailed structural analysis, comparing experimental infrared spectra with density functional theory (DFT) calculations, has been performed on nonacarbonyl species like VM(CO)9+ (M = V, Nb, Ta). For the heteronuclear complexes VNb(CO)9+ and VTa(CO)9+, studies have identified the coexistence of two different isomers: a lower-energy CS structure and a C2V sextet isomer that features a linear bridging carbonyl. mdpi.com This contrasts with the homonuclear V2(CO)9+ complex, which is characterized by a CS symmetry structure with two side-on bridging carbonyls and one end-on semi-bridging carbonyl. mdpi.com The bonding in these complexes can be understood as the interaction between two stable metal carbonyl fragments, involving a direct metal-vanadium d-d covalent bond. researchgate.net

Table 1: Selected Heteronuclear this compound Cations Synthesized in the Gas Phase

| Complex | Coexisting Isomers | Key Structural Features |

|---|---|---|

| VNb(CO)9+ | CS, C2V | Linear bridging carbonyl in C2V isomer mdpi.com |

| VTa(CO)9+ | CS, C2V | Linear bridging carbonyl in C2V isomer mdpi.com |

Ligand Exchange and Derivative Synthesis

Substitution Reactions with Tertiary Phosphine (B1218219) Ligands and Disproportionation Pathways

Vanadium hexacarbonyl, V(CO)6, and its derivatives undergo ligand substitution reactions where one or more carbonyl (CO) ligands are replaced by other ligands, such as tertiary phosphines (PR3). dalalinstitute.comyoutube.com Tertiary phosphines are versatile L-type ligands whose electronic and steric properties can be systematically altered by changing the organic substituents (R groups). dalalinstitute.com This allows for fine-tuning the characteristics of the resulting metal complex. dalalinstitute.com The bonding of phosphines to the metal involves σ-donation from the phosphorus lone pair and π-acceptance into the σ* orbitals of the phosphorus-carbon bonds. dalalinstitute.com

The reaction of this compound with tertiary phosphines can lead to simple substitution products. However, these reactions can also proceed via disproportionation, a self-redox process. In such a pathway, the neutral vanadium(0) reactant is simultaneously oxidized and reduced. For instance, the reaction of V(CO)6 with two equivalents of a tertiary phosphine ligand (L) in a non-coordinating solvent can yield an ionic complex. This product consists of a cationic vanadium species, where the metal is oxidized, and the well-characterized hexacarbonylvanadate(-1) anion, [V(CO)6]-, where the metal is reduced.

A representative disproportionation reaction is: 3 V(CO)6 + 6 L → [V(CO)6-nLn]+[V(CO)6]− + (other products)

The specific nature of the phosphine ligand, including its size (cone angle) and electron-donating ability, influences the reaction pathway and the stability of the resulting products. dalalinstitute.com

Synthetic Routes to this compound Hydrides

This compound hydrides are complexes containing a direct bond between the vanadium atom and a hydrogen atom. Several synthetic strategies exist for their preparation.

One common route is the protonation of an anionic this compound complex. For example, the hexacarbonylvanadate anion, [V(CO)6]-, can be protonated to form the neutral this compound hydride, HV(CO)6. This method is analogous to the synthesis of other metal carbonyl hydrides. wikipedia.org

Another established method is the direct reaction of a this compound complex with hydrogen gas (H2). wikipedia.orgrsc.org This typically requires elevated temperatures and pressures. For instance, transition metal carbonyls can react with hydrogen in hydrocarbon solvents at temperatures between 90–170°C, even at atmospheric pressure, to produce metal carbonyl hydrides in high yields. rsc.org

A specific example is the synthesis of the anionic this compound hydride, [(η5-C5H5)V(CO)3H]−. acs.org This complex is prepared from the commercially available cyclopentadienylvanadium tetracarbonyl, (η5-C5H5)V(CO)4. The reaction involves the reduction of the starting material, which leads to the formation of the hydride. For instance, treatment of (η5-C5H5)V(CO)4 with sodium amalgam in tetrahydrofuran (THF) yields a solution of Na+[(η5-C5H5)V(CO)3H]−. acs.org

Table 2: Examples of this compound Hydride Synthesis

| Product | Precursor | Reagents | General Method |

|---|---|---|---|

| HV(CO)6 | [V(CO)6]− | Acid (H+) | Protonation of Anion wikipedia.org |

| [(η5-C5H5)V(CO)3H]− | (η5-C5H5)V(CO)4 | Sodium Amalgam | Reduction acs.org |

Preparation of Vanadium Oxide-Carbonyl Species

Vanadium oxide-carbonyl species are complexes that incorporate both oxide (O2-) and carbonyl (CO) ligands. These compounds are typically synthesized and studied in the gas phase using mass spectrometry and infrared laser photodissociation spectroscopy. researchgate.net

The synthesis involves generating vanadium oxide cations, which then react with carbon monoxide. For example, mass-selected vanadium oxide-carbonyl cations with the general formula VOm(CO)n+ (where m = 1-3 and n = 3-6) have been produced and characterized. researchgate.net Structural analysis reveals that these complexes often feature a stable, hexa-coordinate core analogous to that of V(CO)6+. researchgate.net

The number of carbonyl ligands decreases as the number of oxide ligands increases to maintain this coordination. The fully coordinated species identified include:

Vanadium monoxide-carbonyl: VO(CO)5+

Vanadium dioxide-carbonyl: VO2(CO)4+

Vanadium trioxide-carbonyl: VO3(CO)3+

A key spectroscopic feature of these oxide-carbonyl species is that their C-O stretching vibrations are observed at higher frequencies (blue-shifted) compared to those in pure this compound complexes. This shift indicates a stronger C-O bond, which is a consequence of the altered electronic properties of the vanadium center due to the presence of the electron-withdrawing oxide ligands. researchgate.net

Electronic Structure and Bonding Theories

Theoretical Frameworks for Vanadium-Carbonyl Bonding Interactions

The bonding in vanadium carbonyls is a sophisticated interplay of electron donation and acceptance between the vanadium atom and the carbon monoxide (CO) ligands. Several theoretical models are employed to elucidate these interactions, providing a comprehensive picture of the electronic landscape within these molecules.

Application of Molecular Orbital Theory to Vanadium Carbonyls

Molecular Orbital (MO) theory provides a fundamental framework for understanding the bonding in vanadium carbonyls. The interaction is primarily described by the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation from the highest occupied molecular orbital (HOMO) of the CO ligand to a vacant d-orbital on the vanadium atom, and π-back-donation from a filled d-orbital of vanadium to the lowest unoccupied molecular orbital (LUMO), which is a π* antibonding orbital of the CO ligand. libretexts.orgumb.edu

In the case of vanadium hexacarbonyl, V(CO)₆, a paramagnetic 17-electron species, the MO diagram is similar to that of its 18-electron analogue, chromium hexacarbonyl, Cr(CO)₆. northwestern.edu The d-orbitals of the vanadium atom split into t₂g and eg sets in an octahedral environment. The five electrons of the vanadium(0) center occupy the t₂g orbitals. northwestern.edu The σ-donation from the six CO ligands primarily involves the eg orbitals of the vanadium, while the π-back-donation occurs from the filled t₂g orbitals of the vanadium into the π* orbitals of the CO ligands. This back-bonding is extensive and plays a crucial role in the stability of the complex. northwestern.edu

Density Functional Theory (DFT) Investigations of Molecular Structures and Energetics

Density Functional Theory (DFT) has proven to be a powerful computational tool for investigating the geometric and electronic structures of vanadium carbonyls. researchgate.net DFT calculations have been successfully employed to predict the molecular structures, vibrational spectra, and bonding energies of both monomeric and polynuclear vanadium carbonyl species. northwestern.edunih.gov

For instance, DFT studies on V(CO)₆ have provided insights into its electronic structure and have been used to interpret its ionization and electronic absorption spectra. northwestern.edu Furthermore, DFT calculations have been instrumental in exploring the potential energy surfaces of various homoleptic binuclear vanadium carbonyls, such as V₂(CO)ₙ (where n = 8-12), revealing the preference for structures containing octahedral or near-octahedral V(CO)₆ units. researchgate.net These studies have also highlighted the energetic favorability of single and triple vanadium-vanadium bonds over double and quadruple bonds in these polynuclear systems. researchgate.net

Ab Initio Computational Approaches for Electronic Structure Elucidation

Ab initio computational methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical accuracy for studying the electronic structure of vanadium carbonyls. These methods, such as coupled-cluster theory (e.g., CCSD(T)), provide a rigorous means to calculate molecular properties, including bond dissociation energies. nsf.gov

High-level ab initio composite thermochemical schemes have been applied to various vanadium-containing species to achieve high accuracy in predicting their bond dissociation energies. nsf.gov While computationally intensive, these methods provide a valuable benchmark for other theoretical approaches and offer deep insights into the nature of the chemical bonds within this compound complexes. For example, ab initio calculations have been used to study the Jahn-Teller effect in V(CO)₆. acs.org

Analysis of Metal-Carbonyl Interaction Modes

The interaction between a transition metal and a carbonyl ligand can be dissected into two primary components: σ-donation and π-back-bonding. The balance between these two interactions dictates the strength of the metal-carbonyl bond and influences the properties of the CO ligand itself.

Quantification of Sigma Donation and Pi Back-bonding Contributions

The synergistic nature of σ-donation and π-back-bonding strengthens the metal-ligand bond. The extent of these contributions can be quantitatively assessed through various computational techniques, such as charge-decomposition analysis. rsc.orghuntresearchgroup.org.ukresearchgate.net These analyses reveal that while σ-donation is a significant component of the bonding, the variability in the properties of the coordinated CO ligand is predominantly governed by the extent of π-back-donation. rsc.orgresearchgate.net

In V(CO)₆, for example, calculations have shown that the t₂g electrons, which are involved in π-back-bonding, reside on the vanadium atom approximately 55% of the time and are about 45% delocalized onto the CO ligands, indicating substantial metal-CO π-bonding. northwestern.edu This extensive π-back-donation weakens the C-O bond, which can be observed experimentally through a decrease in the C-O stretching frequency in infrared (IR) spectroscopy compared to free CO.

| Compound | V-C Bond Length (Å) | C-O Bond Length (Å) | C-O Stretching Frequency (cm⁻¹) |

| V(CO)₆ | ~2.00 | ~1.14 | ~1976 |

| Free CO | N/A | 1.128 | 2143 |

| Note: The values for V(CO)₆ are approximate and can vary slightly depending on the experimental or computational method used. |

Role of Bridging Carbonyl Ligands in Polynuclear Architectures

In polynuclear vanadium carbonyls, carbonyl ligands can adopt a bridging coordination mode, connecting two or more vanadium atoms. youtube.comcbpbu.ac.in These bridging carbonyls play a crucial structural and electronic role in these complex architectures. DFT studies on binuclear vanadium carbonyls have revealed the prevalence of structures featuring bridging CO groups. researchgate.net

Spin State Energetics and Multiplicity in Vanadium Carbonyls

The electronic structure of vanadium carbonyls is particularly notable due to vanadium's position as a metal with an odd number of valence electrons. This frequently leads to paramagnetic species with complex spin state energetics. Unlike many stable metal carbonyls that adhere to the 18-electron rule, vanadium hexacarbonyl, V(CO)₆, is a classic example of a stable 17-electron radical species. mdpi.comwikipedia.org This inherent electronic configuration is a foundational reason for the rich variety of spin states and multiplicities observed across different this compound complexes.

Studies on this compound cations, V(CO)n+, have shown a distinct trend where the spin state is reduced as the coordination number of the carbonyl ligands increases. nih.govacs.org This is a consequence of ligand field effects and the energetic preference for electron pairing as more ligands coordinate to the metal center. For instance, the V(CO)₃+ fragment has been determined to have a quintet electronic state, whereas the dinuclear V₂(CO)₉+ cation is characterized as a quartet. researchgate.net

The Jahn-Teller theorem is a critical concept in understanding the structure of vanadium carbonyls, particularly V(CO)₆. acs.org The theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy, resulting in a system with lower symmetry and lower energy. wikipedia.orglibretexts.org

In octahedral complexes, the Jahn-Teller effect is most pronounced when there is an odd number of electrons occupying the higher-energy e₉ orbitals. wikipedia.orgbpchalihacollege.org.in Vanadium(0) has a d⁵ electron configuration. In the strong ligand field of six carbonyl ligands, these electrons would occupy the t₂₉ orbitals, leading to a (t₂₉)⁵ configuration. This results in a degenerate ground state, making V(CO)₆ susceptible to Jahn-Teller distortion. bpchalihacollege.org.inlibretexts.org This distortion involves a geometric rearrangement, such as the elongation or compression of the axial bonds relative to the equatorial bonds, which lifts the orbital degeneracy and stabilizes the molecule. libretexts.orglibretexts.org Studies combining matrix isolation techniques and ab initio methods have investigated this effect in V(CO)₆, confirming a distorted ground-state structure with D₃d symmetry. acs.orgacs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the lowest energy spin states of vanadium carbonyls and corroborating experimental findings. nih.govmdpi.com These calculations are essential because the energy differences between various spin states can be subtle, making experimental determination challenging. nih.gov

For mononuclear species like V(CO)n+, DFT calculations support experimental infrared spectroscopy data, showing a progressive decrease in spin multiplicity with increasing ligation. nih.gov In more complex polynuclear systems, computational screening of different potential spin states is crucial for identifying the ground state structure. For example, in studies of dinuclear this compound cations, various spin states, including doublet, quartet, and sextet, are considered for candidate isomers to determine the most stable configuration. mdpi.com

Specific computational predictions have successfully identified the ground states for several key species:

The V(CO)₃+ cation has been determined through DFT calculations to possess a T-shaped geometry and a quintet electronic state. researchgate.net

The homodinuclear V₂(CO)₉+ cation is characterized computationally as a quartet structure with Cₛ symmetry. researchgate.netmdpi.com

| This compound Species | Predicted Lowest Energy Spin State | Multiplicity | Source |

|---|---|---|---|

| V(CO)₃⁺ | Quintet | 5 | researchgate.net |

| V₂(CO)₉⁺ | Quartet | 4 | researchgate.netmdpi.com |

Metal-Metal Bonding in Polynuclear this compound Systems

Polynuclear metal carbonyls, which contain two or more metal centers, are common for metals with odd atomic numbers like vanadium, as the formation of metal-metal bonds helps to satisfy the electronic requirements of each metal center. wikipedia.orgdalalinstitute.com The nature of these V-V interactions can range from simple single bonds to more complex multiple bonds and is often mediated by bridging carbonyl ligands.

The interaction between vanadium atoms in polynuclear carbonyls can be diverse. DFT investigations into binuclear this compound derivatives have revealed structures with various combinations of single and double vanadium-vanadium bonds. researchgate.net In certain unsaturated systems, the presence of a formal V≡V triple bond has been predicted, highlighting the capacity for strong, direct metal-metal multiple bonding. researchgate.net

In addition to direct metal-metal bonds, the interaction between vanadium centers is often influenced by the mode of CO ligation. The homodinuclear cation V₂(CO)₉+ features a direct V-V d-d covalent interaction. researchgate.net Its structure is notable for containing an end-on semi-bridging carbonyl ligand. mdpi.comnih.gov This type of bond involves a CO ligand that interacts asymmetrically with the two metal centers, distinct from a terminal CO (bound to one metal) and a symmetrically bridging CO (bound equally to two metals).

| V-V Interaction Type | Description | Example System | Source |

|---|---|---|---|

| Single and Double Bonds | Direct covalent bonds between vanadium centers. | (Me₂C₂P₂)₂V₂(CO)n | researchgate.net |

| Triple Bond | A formal V≡V triple bond predicted in highly unsaturated systems. | (C₄H₄)₂V₂(CO)₆ | researchgate.net |

| Semi-Bridging CO | An asymmetric interaction where a CO ligand bonds to two V centers unequally. | V₂(CO)₉⁺ | mdpi.comnih.gov |

A key feature of polynuclear vanadium carbonyls is the concept of "diatomic cooperation," where two adjacent metal centers work synergistically to activate a bridging carbonyl ligand. researchgate.netnih.gov This effect is particularly pronounced in dinuclear complexes like VM(CO)₉+ (where M can be V, Nb, or Ta) and is driven by the strong oxophilic (oxygen-loving) nature of vanadium. researchgate.netnih.gov

In these systems, the vanadium atom can interact not only with the carbon of a CO ligand but also with its oxygen atom. This leads to the formation of "side-on" bridging carbonyls, where the C-O bond lies sideways across the V-V bond. nih.gov This diatomic cooperation significantly weakens, and therefore activates, the C-O bond. nih.gov

The extent of this activation has been quantified through both spectroscopic and computational methods. nih.gov For the side-on bridging carbonyl in V₂(CO)₉+, the C-O bond distance is elongated, and its calculated bond order is significantly reduced, indicating a bond character closer to a C=O double bond than the typical triple bond of free carbon monoxide. nih.gov This demonstrates a powerful synergistic mechanism for ligand activation that is a direct consequence of the polynuclearity of the complex. researchgate.netnih.gov

| Parameter | Value in Free CO | Value in Side-on Bridged V₂(CO)₉⁺ | Indication | Source |

|---|---|---|---|---|

| C-O Bond Length | 1.135 Å | 1.192 Å | Significant bond elongation | nih.gov |

| Mayer Bond Index (C-O) | ~3.0 | 1.79 | Bond weakening (closer to double bond) | nih.gov |

Reactivity and Mechanistic Studies of Vanadium Carbonyl Transformations

Ligand Substitution Pathways and Kinetics

The reactivity of vanadium carbonyls, especially V(CO)6, is characterized by its susceptibility to ligand substitution. Unlike many 18-electron metal carbonyls that typically undergo dissociative substitution via 16-electron intermediates, the 17-electron nature of V(CO)6 allows for associative mechanisms. This means that an incoming ligand can coordinate to the metal center before or concurrently with the departure of a carbonyl ligand, often leading to monosubstituted products. For instance, V(CO)6 readily reacts with phosphine (B1218219) and phosphite (B83602) ligands, forming V(CO)5L species (where L is the phosphine or phosphite ligand) acs.orgacs.org. Studies on related cyclopentadienyl (B1206354) vanadium carbonyl complexes, such as (η5-C5H5)V(CO)4, also reveal substitution reactions, with the vanadium center in these systems exhibiting dissociative mechanisms for CO substitution researchgate.net.

Kinetic and Thermodynamic Parameters of Ligand Exchange Processes

Detailed kinetic studies have provided insight into the mechanisms of ligand substitution in vanadium carbonyls. The reaction of V(CO)6 with phosphine and phosphite ligands proceeds via a second-order process, indicating an associative mechanism that is first-order in both V(CO)6 and the incoming nucleophile acs.org. The rate of these substitutions is significantly influenced by the electronic and steric properties of the attacking ligand, with more basic and larger ligands generally reacting faster acs.org.

Activation parameters for the substitution of V(CO)6 by phosphines and phosphites illustrate the associative nature of these reactions. The negative entropy of activation (ΔS*) for these processes is consistent with the formation of a more ordered transition state, characteristic of an associative pathway acs.org.

Table 1: Activation Parameters for Ligand Substitution in V(CO)6

| Nucleophile | ΔH* (kcal/mol) | ΔS* (cal/mol·deg) | Reference |

| P(o-Bu)3 | 7.6 ± 0.4 | -25.2 ± 1.7 | acs.org |

| P(OMe)3 | 10.9 ± 0.2 | -25.6 ± 1.8 | acs.org |

Redox Chemistry and Electron Transfer Processes

Vanadium carbonyls are involved in significant redox chemistry, primarily due to the accessible oxidation states of vanadium and the electron-accepting nature of the carbonyl ligands. V(CO)6, being a 17-electron species, is readily reduced to the stable 18-electron hexacarbonylvanadate(1-) anion, [V(CO)6]- thieme-connect.delibretexts.org. This facile one-electron reduction is a fundamental aspect of its reactivity, allowing it to act as a reducing agent in certain contexts nih.govrsc.org. The redox potentials associated with these transformations are critical for understanding its role in electron transfer processes.

Investigation of Oxidation and Reduction Potentials

The electrochemistry of this compound systems has been investigated, revealing the redox behavior of V(CO)6. While specific numerical redox potential values for V(CO)6 are not extensively detailed in the provided search results, its reduction to the [V(CO)6]- anion is well-established thieme-connect.delibretexts.org. This anion is isoelectronic with Cr(CO)6 wikipedia.org. The ability of V(CO)6 to undergo one-electron redox processes is central to its chemical transformations and potential catalytic applications nih.govrsc.orgscispace.com. Studies on related vanadium systems, such as those in vanadium redox flow batteries, highlight the importance of vanadium's multiple oxidation states (V2+, V3+, V4+/VO2+, V5+/VO2+) and their associated redox potentials in electrochemical applications rsc.orgrsc.orgresearchgate.net.

Elucidation of Radical Intermediates in this compound Chemistry

Vanadium hexacarbonyl, V(CO)6, is itself a radical species due to its 17-valence electron configuration chemeurope.comthieme-connect.delibretexts.org. This paramagnetic nature is a key characteristic that influences its reactivity, particularly in substitution and electron transfer reactions acs.orgacs.org. The radical electron in V(CO)6 is sterically inactive, allowing for facile coordination of incoming ligands in associative substitution reactions libretexts.org. In certain reactions, such as the reduction of organic halides, this compound hydrides can participate in free-radical chain processes, involving rapid metal-to-carbon hydrogen transfer steps acs.org.

Photochemical Reactivity and Decomposition Mechanisms

Metal carbonyls are known to undergo photochemical reactions, typically involving the homolytic cleavage of a metal-carbon bond, leading to the release of a CO ligand and the formation of a coordinatively unsaturated, reactive metal fragment pageplace.dersc.org. Vanadium hexacarbonyl, V(CO)6, is noted to be sensitive to photodegradation mdpi.com. Photodissociation studies on dinuclear vanadium-group metal carbonyl cation complexes, such as VM(CO)n+, have shown that CO ligands can be lost upon irradiation, leading to the formation of smaller carbonyl species mdpi.com. The photochemistry of metal carbonyls is a broad field, with studies exploring various environments and mechanisms, including outer-sphere charge transfer excitations that can induce redox reactions scispace.compageplace.dersc.org.

Gas-Phase Reactivity Studies of this compound Ions

The reactivity of vanadium carbonyls in the gas phase has been investigated using mass spectrometry and infrared photodissociation spectroscopy. Studies on dinuclear vanadium-group transition metal carbonyl cation complexes, such as V2(CO)9+ and heterodinuclear species like VNb(CO)9+, have elucidated their structures and bonding features mdpi.comresearchgate.net. These studies reveal that these cations can undergo fragmentation, often involving the loss of CO ligands, upon excitation mdpi.comresearchgate.net. The formation of smaller this compound cations, such as V(CO)n+ (n=3-6), has also been observed and studied, providing insights into the coordination chemistry and stability of these species in the gas phase researchgate.net.

List of this compound Compounds Mentioned:

Hexacarbonylvanadium(0) (V(CO)6)

Hexacarbonylvanadate(1-) ([V(CO)6]-)

Tetracarbonyl(η5-cyclopentadienyl)vanadium ((η5-C5H5)V(CO)4)

Pentacarbonyl(phosphine)vanadium (V(CO)5L)

Dinuclear vanadium-group metal carbonyl cation complexes (VM(CO)n+)

this compound hydride complexes ((η5-C5H5)V(CO)3H)

Collision-Induced Dissociation (CID) Spectroscopy

Collision-Induced Dissociation (CID) spectroscopy is a powerful technique employed to study the fragmentation patterns of ions, providing insights into their structural stability and bond strengths. In the context of vanadium carbonyls, CID has been instrumental in characterizing this compound cations, such as V(CO)n+ (where n ranges from 1 to 7) researchgate.netacs.org. By subjecting these ions to controlled collisions with an inert gas, researchers can induce fragmentation and analyze the resulting product ions. This process allows for the determination of sequential metal-ligand bond dissociation energies, offering a quantitative measure of the strength of the vanadium-carbon monoxide bond researchgate.net. Studies utilizing CID have revealed distinct fragmentation pathways for different this compound species, reflecting variations in their coordination environments and electronic structures researchgate.netcapes.gov.br. For instance, the V(CO)6+ cation has been identified as a fully coordinated species acs.org.

Ion-Molecule Reaction Mechanisms

While direct studies of ion-molecule reaction mechanisms specifically involving intact this compound compounds are less prevalent in the provided literature, the broader field of vanadium ion chemistry with small molecules offers relevant context. Research into the reactions of vanadium ions with molecules like methane, ethane, ethene, and ethyne (B1235809) explores fundamental aspects of bond activation and complex formation acs.org. These studies often employ techniques like guided ion beam mass spectrometry and computational methods to map out reaction pathways and energetics. The principles governing the interaction of vanadium ions with small molecules are foundational to understanding how vanadium centers within carbonyl complexes might engage in similar transformations, particularly in the activation of CO itself.

Activation of Carbon Monoxide and Other Small Molecules by Vanadium Centers

Vanadium centers are known for their ability to activate small molecules, including carbon monoxide, through various coordination modes and electronic interactions. In dinuclear vanadium complexes, such as VM(CO)9+, the cooperation between the two metal centers (M-V) plays a crucial role in activating bridging carbonyl ligands mdpi.comresearchgate.net. This activation is often attributed to the strong oxophilicity of vanadium, which facilitates its binding to the oxygen atom of the CO ligand mdpi.comresearchgate.net.

Vanadium complexes with other ligands, such as bisimido complexes, can also coordinate CO, leading to observable changes in vibrational spectra. For example, the coordination of CO to a vanadium bisimido complex resulted in a C-O stretching frequency of 2015 cm-1, a shift from the free CO value, indicating interaction and activation escholarship.org. Generally, metal carbonyls, including those of vanadium, are effective catalysts because they can activate small molecules like CO and hydrogen (H2) through synergistic σ-donation and π-backbonding interactions rsc.orgrsc.org. These interactions modulate the electronic structure of both the metal center and the CO ligand, facilitating subsequent chemical transformations.

Compound List

Vanadium hexacarbonyl (V(CO)6)

this compound cations (V(CO)n+, n=1-7)

Dinuclear vanadium-group metal carbonyl complexes (VM(CO)9+)

Carbon Monoxide (CO)

Vanadium bisimido complexes

Advanced Spectroscopic and Analytical Methodologies in Vanadium Carbonyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (Methodological Applications)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using the 51V nucleus, serves as a powerful tool for the structural characterization of vanadium carbonyl complexes. Vanadium-51 is a quadrupolar nucleus with a high natural abundance (99.76%) and a reasonable gyromagnetic ratio, making it amenable to NMR studies researchgate.netismar.org. The wide range of chemical shifts observed for 51V NMR spectra allows for sensitive probing of the electronic and steric environments around the vanadium center researchgate.net.

Methodologically, 51V NMR is employed to identify different vanadium species, confirm the presence and number of carbonyl ligands, and assess the impact of other ligands on the electronic structure. For instance, studies on substituted hexacarbonylvanadate anions, [V(CO)5L]-, where L represents various donor ligands, have shown distinct 51V chemical shifts depending on the nature of ligand L ismar.org. These shifts provide insights into the electron-donating or withdrawing capabilities of the ligands and their influence on the vanadium center. Furthermore, 13C NMR spectroscopy can also provide valuable information, particularly regarding the equivalence or non-equivalence of carbonyl groups within a complex, and can be used to monitor reaction progress by observing changes in characteristic carbonyl signals benthamscience.comillinois.edu.

Table 1: Representative 51V NMR Chemical Shifts for this compound Complexes

| Complex | 51V Chemical Shift (ppm) | Notes |

| [V(CO)6]- | -1952 | Hexacarbonylvanadate anion |

| [V(CO)5(NH3)]- | -1670 | Ammonia substituted |

| [V(CO)5(PF3)]- | -1961 | Trifluorophosphine substituted |

| [V(CO)5(P(OR)3)]- | -1910 to -1920 | Phosphite (B83602) ester substituted |

| [V(CO)5(P(alkyl)3)]- | -1850 to -1890 | Trialkylphosphine substituted |

| [V(CO)5(P(t-Bu)3)]- | -1738 | Tri-tert-butylphosphine substituted |

| [V(CO)5(AsEt3)]- | -1862 | Triethylarsine substituted |

| [V(CO)5CN]2- | -1952 | Cyanide substituted |

Note: Data compiled from various research findings, primarily focusing on anionic or substituted this compound species to illustrate the diagnostic power of 51V NMR.

X-ray Absorption/Emission Spectroscopy for Oxidation State and Coordination Environment

X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a crucial technique for determining the oxidation state and local coordination environment of vanadium in its carbonyl complexes mdpi.comresearchgate.netrsc.org. XANES spectra are highly sensitive to the electronic structure and oxidation state of the central metal atom, with features like the pre-edge peak intensity and edge position providing direct correlation to these properties mdpi.comresearchgate.net. EXAFS, on the other hand, probes the local atomic structure around the vanadium atom by analyzing the oscillations in the absorption coefficient above the absorption edge, allowing for the determination of bond distances, coordination numbers, and the types of neighboring atoms mdpi.comrsc.org.

Vanadium hexacarbonyl, V(CO)6, is characterized by vanadium in the formal oxidation state of 0 webelements.co.ukshef.ac.uk. Its octahedral geometry has been confirmed through crystallographic studies wikipedia.orgchemeurope.comlibretexts.orgwebelements.co.ukshef.ac.uk. XAS studies on vanadium complexes in general can differentiate between various oxidation states (e.g., V2+, V3+, V4+, V5+) and reveal details about the surrounding ligands and their bonding character mdpi.comresearchgate.netaps.org. X-ray Emission Spectroscopy (XES), particularly valence-to-core XES, offers complementary information by being able to distinguish between ligating atoms with the same identity but different bonding characteristics, thereby providing a more complete picture of the chemical environment around the vanadium center researchgate.net. These techniques are valuable for understanding the electronic structure and stability of this compound species, especially in catalytic applications or when investigating complex reaction intermediates.

Mass Spectrometry Techniques for Cluster Identification and Fragmentation Studies

Mass Spectrometry (MS) is indispensable for the identification and characterization of this compound compounds, particularly in determining molecular weights, identifying cluster structures, and elucidating fragmentation pathways cdnsciencepub.com. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Quadrupole analyzers are commonly employed.

For vanadium hexacarbonyl, V(CO)6, electron-impact mass spectrometry has been used to measure its mass spectrum and appearance potentials cdnsciencepub.com. Research has focused on determining fundamental properties such as the mean vanadium-carbon bond dissociation energy, which has been reported as 28 kcal/mole for V(CO)6, and its heat of formation in the vapor phase, estimated at -204 kcal/mole cdnsciencepub.com. These values provide critical thermodynamic data for understanding the stability and reactivity of the molecule.

MS is also vital for identifying and characterizing larger, more complex this compound species, including clusters and ionic fragments. For example, studies on gas-phase this compound cations, V(CO)n+, utilize mass selection followed by infrared photodissociation spectroscopy to probe their structures and coordination numbers acs.orgmdpi.com. The fragmentation patterns observed in mass spectra can reveal the sequential loss of CO ligands or the dissociation of metal-metal bonds in polynuclear carbonyls, offering insights into the bonding strengths and decomposition mechanisms of these species cdnsciencepub.commdpi.com. For instance, mass spectra have been used to identify dinuclear vanadium-group metal carbonyl cations like V2(CO)9+, which exhibits specific structural features based on its mass-to-charge ratio and fragmentation mdpi.com.

Table 2: Key Thermochemical Data for Vanadium Hexacarbonyl (V(CO)6)

| Property | Value | Unit | Reference |

| Mean V-C Bond Dissociation Energy | 28 | kcal/mole | cdnsciencepub.com |

| Heat of Formation (Vapor) | -204 | kcal/mole | cdnsciencepub.com |

List of Compounds Mentioned:

Vanadium hexacarbonyl (V(CO)6)

Hexacarbonylvanadate anion ([V(CO)6]-)

Substituted hexacarbonylvanadate anions ([V(CO)5L]-)

(η5-2,4-cyclopentadien-1-yl)tetracarbonylvanadium ((C5H5)V(CO)4)

this compound cations (V(CO)n+, n=1-7)

Dinuclear vanadium-group metal carbonyl complexes (e.g., V2(CO)9+)

this compound complexes with phosphine (B1218219) ligands (e.g., V(CO)3H(CH2PMe2)3)

Catalytic Applications and Mechanistic Insights

Role of Vanadium Carbonyls as Precursors in Homogeneous Catalysis

Homogeneous catalysis by vanadium complexes is a rich and expanding field. The catalysts are typically generated in situ or prepared from stable vanadium(IV) and vanadium(V) sources. Although direct use of vanadium carbonyls as precursors in these specific applications is not commonly cited in recent literature, they are the quintessential starting points for organovanadium chemistry, capable of generating various oxidation states and coordination environments necessary for catalytic activity.

Vanadium complexes have emerged as effective catalysts for carbon-carbon bond formation, most notably in the enantioselective oxidative coupling of phenols and related compounds. These reactions provide a powerful method for constructing axially chiral molecules, which are valuable in synthesizing bioactive compounds and chiral ligands. Current time information in Denver, CO, US.

Chiral vanadium complexes, often featuring Schiff base ligands, are highly active for these transformations. Current time information in Washington County, US. The mechanism is believed to proceed through a one-electron phenolic oxidation, which is a favorable pathway for vanadium. This process is environmentally benign, as it can utilize oxygen from the air as the terminal oxidant, with water being the sole byproduct. Current time information in Denver, CO, US.Current time information in Washington County, US. Research has demonstrated that both mononuclear and dinuclear vanadium complexes can catalyze these reactions, with dinuclear catalysts often exhibiting significantly higher reaction rates due to a "dual activation" mechanism where the catalyst simultaneously activates two substrate molecules. Current time information in Washington County, US.

Another significant C-C bond-forming reaction is the asymmetric addition of cyanide to aldehydes, producing cyanohydrins. Chiral vanadium(IV) salen complexes have been developed for this purpose, demonstrating higher enantioselectivity than analogous titanium-based systems. researchgate.net Mechanistic studies suggest that the active catalyst may be a dinuclear species containing both vanadium(V) and vanadium(IV) ions, formed in situ. nih.gov

| Reaction Type | Substrate Example | Catalyst Type | Yield | Enantiomeric Excess (ee) | Reference |

| Oxidative Coupling | 2-Naphthol | Chiral Dinuclear Vanadium(V) | Up to quant. | Up to 97% | Current time information in Washington County, US. |

| Oxidative Coupling | 3-Hydroxycarbazole | Chiral Vanadium(V) | Good | High | Current time information in Denver, CO, US. |

| Cyanohydrin Synthesis | Benzaldehyde | Chiral Vanadium(IV) Salen | High | 68-95% | researchgate.net |

Vanadium complexes are renowned for their ability to catalyze a wide range of oxidation reactions. Their accessible multiple oxidation states make them well-suited for mediating electron transfer processes.

C-O Bond Cleavage: Vanadium catalysts can effectively mediate the cleavage of C–O bonds, a critical process for the conversion of biomass-derived compounds like lignin into valuable chemicals. The selectivity between C-C and C-O bond cleavage in lignin model compounds can be controlled by the choice of the vanadium catalyst. researchgate.net

Oxime Synthesis: Vanadium(V) complexes have been successfully employed as catalysts for the one-pot synthesis of oximes from carbonyl compounds. This method offers several advantages, including cost-effectiveness, simple workup procedures, good yields, and short reaction times under mild, solvent-free conditions. nih.gov The reaction typically uses hydrogen peroxide as an oxidant.

Asymmetric Epoxidation: A notable application of vanadium catalysis is the asymmetric epoxidation of allylic and homoallylic alcohols. Chiral vanadium complexes with hydroxamic acid or bishydroxamic acid (BHA) ligands have been developed, achieving high enantioselectivity with low catalyst loading under mild conditions. ulisboa.ptacs.org These systems often use aqueous tert-butyl hydroperoxide (TBHP) or cumene hydroperoxide (CHP) as the oxidant. ulisboa.ptacs.org

| Reaction Type | Substrate | Catalyst System | Key Features | Reference |

| Oxime Synthesis | Various Aldehydes | Vanadium(V) Complex / H₂O₂ | Good yields, short reaction times, mild conditions. | nih.gov |

| Asymmetric Epoxidation | Allylic Alcohols | Chiral Vanadium / BHA Ligand / TBHP | High enantioselectivity (>90% ee), <1 mol% catalyst. | ulisboa.pt |

| Asymmetric Epoxidation | Homoallylic Alcohols | Chiral Vanadium / Modified BHA / CHP | High enantioselectivity (up to 96% ee). | acs.org |

Deoxydehydration (DODH): The conversion of vicinal diols (glycols) into olefins through deoxydehydration is a valuable transformation for converting biomass into chemical feedstocks. Vanadium-based catalysts, such as tetrabutylammonium dioxovanadium(V)dipicolinate, have proven to be highly effective for this reaction, using reductants like triphenylphosphine. rsc.orgresearchgate.net This reaction is a key strategy for reducing the oxygen content of carbohydrates. nih.gov Mechanistic studies suggest a stepwise cleavage of the diol C-O bonds, which allows for the processing of cyclic substrates, including those with trans-diol stereochemistry. nih.gov

Hydrogenation: While precious metals like platinum and palladium are the conventional catalysts for hydrogenation, research has demonstrated that vanadium can be transformed into a highly active hydrogenation catalyst. anl.gov By preparing vanadium in a reactive and unstable +3 oxidation state and dispersing it as low-coordinated single atoms on a support, a dramatic boost in catalytic activity for the hydrogenation of alkenes and alkynes is observed. labmanager.com Although the precursors in these studies are not vanadium carbonyls, this work highlights the intrinsic capability of vanadium to catalyze hydrogenation, a reaction for which metal carbonyls of other metals are well-known precursors. ias.ac.inias.ac.inmdpi.com

The development of chiral vanadium complexes has enabled a range of stereoselective transformations. As discussed previously, vanadium catalysts have been successfully applied to enantioselective C-C bond formation and oxidation reactions.

Key examples of stereoselective catalysis include:

Oxidative Coupling of Bi-phenols: Chiral dinuclear vanadium catalysts facilitate the atroposelective synthesis of axially chiral compounds with excellent enantioselectivity (up to 97% ee). Current time information in Washington County, US.

Asymmetric Epoxidation: Chiral vanadium complexes with specially designed bishydroxamic acid ligands achieve high enantioselectivity in the epoxidation of both allylic and homoallylic alcohols. ulisboa.ptacs.org

Asymmetric Cyanohydrin Synthesis: Vanadium(IV) salen complexes catalyze the addition of trimethylsilyl cyanide to aldehydes, producing chiral cyanohydrins with enantiomeric excesses up to 95%. researchgate.net

The success in these areas stems from the design of chiral ligand environments that effectively control the stereochemical outcome of the reaction at the vanadium center.

Heterogeneous Catalysis Derived from Vanadium Carbonyl Precursors

Vanadium carbonyls are excellent and direct precursors for the synthesis of heterogeneous catalysts, such as vanadium carbides and oxides. The volatile nature of compounds like V(CO)₆ allows for their use in vapor deposition techniques, while other derivatives can be thermally decomposed to yield solid-state materials.

The transformation of vanadium carbonyls into heterogeneous catalysts typically involves the thermal or electron-induced decomposition of the precursor, leading to the deposition of a vanadium-containing material onto a substrate or support.

Chemical Vapor Deposition (CVD): Cyclopentadienylvanadium tetracarbonyl, (C₅H₅)V(CO)₄, can be used as a precursor in CVD. When the vapor of this compound is heated on a substrate at 280-350°C, it decomposes to produce a vanadium-containing deposit. Subsequent heating of this material to 700-800°C converts it into vanadium carbide (V₄C₃), a hard, metallic-looking material. mdpi.com This process involves the dehydrogenation of the cyclopentadienyl (B1206354) ligand, which results in excess carbon in the final carbide product. mdpi.com

Focused Electron Beam-Induced Deposition (FEBID): Vanadium hexacarbonyl (V(CO)₆) is a suitable precursor for FEBID. In this process, an electron beam induces the dissociation of the V(CO)₆ molecule. This decomposition is not a simple removal of CO ligands; it can also involve the cleavage of C–O bonds, leading to the incorporation of both carbon and oxygen into the final deposit. nih.govrroij.com Microstructural analysis of materials deposited from V(CO)₆ shows crystallites of vanadium oxycarbide (VC₁₋ₓOₓ). rroij.com

Characterization of Active Sites: The active sites in heterogeneous vanadium catalysts are typically surface vanadia species. Techniques such as Raman spectroscopy, X-ray absorption spectroscopy (XAS), and solid-state ⁵¹V NMR are used to characterize these sites. Studies show that the catalytic activity is linked to isolated, two-dimensional surface vanadia sites dispersed on a support material. The nature of the support can significantly influence the redox properties and, therefore, the reactivity of these active sites. For catalysts derived from carbonyl precursors, the active species can be vanadium carbide or oxycarbide sites, which exhibit catalytic behaviors sometimes comparable to those of platinum group metals.

Mechanistic Pathways in this compound-Mediated Catalysis

The catalytic prowess of this compound complexes is deeply rooted in their intricate mechanistic pathways. Understanding these pathways, including the identification of fleeting intermediates and the energetic landscapes of transition states, is paramount for the rational design of more efficient and selective catalysts. This section delves into the core aspects of these mechanisms, exploring reaction intermediates, the principles of dual catalysis, and the profound influence of ligands on catalytic outcomes.

Identification of Reaction Intermediates and Transition State Analysis

The elucidation of catalytic cycles hinges on the successful identification and characterization of reaction intermediates. In the realm of this compound catalysis, a combination of spectroscopic techniques and computational modeling has proven invaluable.

Spectroscopic Identification of Intermediates:

Infrared (IR) laser photodissociation spectroscopy, coupled with mass spectrometry, has been a powerful tool for probing the structures of this compound cations and their reaction intermediates in the gas phase. researchgate.netmdpi.comacs.org By analyzing the vibrational spectra of mass-selected ions, researchers can gain insights into the coordination and spin states of these transient species. acs.org For instance, studies on dinuclear vanadium-group metal carbonyl complexes have utilized this technique to characterize species with bridging carbonyl ligands, which are often key intermediates in catalytic reactions. mdpi.com The observed IR bands provide a distinctive fingerprint that, when compared with theoretical calculations, allows for the structural assignment of these fleeting molecules. researchgate.netmdpi.com

Computational Analysis of Transition States:

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in mapping the potential energy surfaces of catalytic reactions and analyzing the structures and energies of transition states. bris.ac.uk While the direct experimental observation of transition states is exceptionally challenging, DFT calculations can provide detailed insights into their geometries, vibrational frequencies, and the energetic barriers associated with elementary reaction steps. bris.ac.ukacs.org This information is critical for understanding reaction kinetics and selectivity. For example, in the context of vanadium-catalyzed reactions, computational studies can help to elucidate the feasibility of different proposed mechanistic pathways by comparing the calculated activation energies. bris.ac.uk While first-row transition metals like vanadium present computational challenges due to their complex electronic structures, advancements in computational methods continue to enhance the accuracy of these theoretical predictions. bris.ac.ukacs.org

The synergy between experimental spectroscopic data and theoretical calculations is essential for a comprehensive understanding of the intermediates and transition states that govern the mechanisms of this compound-mediated catalysis.

Principles of Dual Catalysis Systems Involving this compound Species

Dual catalysis represents a sophisticated strategy in which two distinct catalytic cycles operate concurrently to achieve a transformation that is not possible or efficient with either catalyst alone. researchgate.netnih.gov this compound species have been effectively integrated into such systems, expanding the horizons of synthetic chemistry.

A prime example is the contemporaneous dual catalysis involving a vanadium-catalyzed Meyer-Schuster rearrangement and a palladium-catalyzed allylic alkylation. semanticscholar.orgnih.gov In this system, an oxyvanadium catalyst facilitates the 1,3-transposition of a propargyl alcohol to generate a highly reactive vanadium allenoate intermediate. nih.gov Simultaneously, a palladium catalyst activates an allyl carbonate to form a π-allylpalladium species. nih.gov The success of this dual catalytic process relies on the rapid trapping of these two transient intermediates with each other, outcompeting other potential reaction pathways. nih.gov

Another emerging area is dual photoredox catalysis, where a photocatalyst, upon excitation with light, initiates an electron transfer process to generate reactive intermediates that can then be engaged by a second catalyst, such as a vanadium complex. researchgate.net This approach allows for the generation of vanadium species in low oxidation states under mild conditions, enabling novel transformations like diastereoselective pinacol coupling of aromatic aldehydes. researchgate.net The photocatalyst absorbs light and activates the substrate, while the vanadium complex controls the subsequent bond-forming event and dictates the stereoselectivity. researchgate.net

The fundamental principle underlying these dual catalysis systems is the orthogonal reactivity of the two catalysts, allowing for the independent activation of two different substrates or functionalities, which then converge in a selective cross-coupling event.

Ligand Effects on Catalytic Activity and Selectivity

The ligands coordinated to the vanadium center play a pivotal role in modulating the catalytic activity and selectivity of this compound complexes. By systematically modifying the steric and electronic properties of the ligands, it is possible to fine-tune the catalyst's performance for a specific application.

Electronic Effects:

The electronic nature of the ligands directly influences the electron density at the vanadium center, which in turn affects its reactivity and redox properties. Electron-donating ligands can increase the electron density on the vanadium, potentially enhancing its nucleophilicity or altering its reduction potential. Conversely, electron-withdrawing ligands can render the vanadium center more electrophilic, which can be beneficial for activating certain substrates.

DFT calculations have been employed to correlate the nature of the ligand with the energy gap between different oxidation states of vanadium, providing a theoretical framework for understanding how ligands influence catalytic activity. kobe-u.ac.jp For instance, in the oxidation of benzene, the type of ligand coordinated to the vanadium center was found to affect the energy gap between V³⁺ and V⁴⁺, which is directly related to the phenol formation activity. kobe-u.ac.jp

Steric Effects:

The steric bulk of the ligands can exert significant control over the selectivity of a catalytic reaction. Bulky ligands can create a specific chiral environment around the metal center, enabling enantioselective transformations. They can also influence the regioselectivity by sterically hindering the approach of the substrate to certain coordination sites.

In a dual photoredox catalysis system for pinacol coupling, the choice of bipyridine ligands was found to be crucial for controlling the diastereoselectivity of the reaction. researchgate.net Similarly, in the coupling of epoxides and CO₂, vanadium(V) complexes bearing aminotriphenolate ligands have demonstrated high activity, and the ligand framework played a role in the isolation and characterization of a putative catalytic intermediate. researchgate.net

The interplay of both steric and electronic ligand effects is often complex and synergistic. The ability to systematically vary ligand structures provides a powerful tool for optimizing catalytic systems based on vanadium carbonyls, leading to enhanced activity, improved selectivity, and the development of novel catalytic transformations.

Applications in Materials Science and Chemical Vapor Deposition

Vanadium Carbonyls as Precursors for Metal and Metal Oxide Deposition

Vanadium carbonyls, particularly V(CO)6, have been investigated as precursors for depositing vanadium-based materials. Their decomposition under electron beam irradiation or thermal energy leads to the formation of vanadium-containing films, often with incorporated carbon and oxygen.

In FEBID, a focused electron beam irradiates a substrate in the presence of a gaseous precursor, inducing localized decomposition and deposition. When V(CO)6 is used as the precursor, FEBID typically results in the formation of vanadium (oxy)carbide materials. The composition of these deposits is characterized by a Vanadium-to-Carbon (V:C) ratio generally ranging from approximately 0.6 to 0.9 uni-frankfurt.deuni-frankfurt.demdpi.comdntb.gov.uaresearchgate.netresearchgate.netresearchgate.netnih.gov. The resulting nanostructures exhibit electrical properties consistent with granular metals, showing temperature-dependent normalized electrical conductance and moderate resistivity values typically between 0.8–1.2 × 10³ µΩ·cm uni-frankfurt.demdpi.comnih.gov. Microstructural analysis often reveals crystallites of a cubic VC1-xOx phase uni-frankfurt.demdpi.comresearchgate.net.

CVD, employing thermal decomposition of precursors, offers an alternative route for depositing vanadium films. When V(CO)6 is used in CVD processes, the resulting films generally exhibit a higher purity and a different elemental composition compared to FEBID deposits. Specifically, CVD yields materials with lower carbon content, indicated by V:C ratios typically ranging from 1.1 to 1.3 uni-frankfurt.deuni-frankfurt.demdpi.comdntb.gov.uaresearchgate.net. Similar to FEBID, CVD-derived vanadium films can also contain a cubic VC1-xOx phase uni-frankfurt.demdpi.comresearchgate.net. The thermal decomposition in CVD is often more efficient in cleaving the carbonyl ligands, leading to a higher metal-to-carbon ratio.

Table 1: Comparison of Vanadium Carbonyl Deposition (FEBID vs. CVD)

| Deposition Method | Precursor | V:C Ratio (approx.) | Material Type | Resistivity (µΩ·cm) | Crystalline Phase |

| FEBID | V(CO)6 | 0.6 – 0.9 | Vanadium (oxy)carbide | 0.8 – 1.2 × 10³ | Cubic VC1-xOx |

| CVD | V(CO)6 | 1.1 – 1.3 | Vanadium (oxy)carbide | Not specified | Cubic VC1-xOx |

Influence of Precursor Decomposition Pathways on Deposited Material Composition and Properties

The decomposition mechanism of vanadium carbonyls significantly influences the composition and properties of the deposited films. In FEBID, the electron beam provides the energy for dissociation, which can lead to the incorporation of fragmented ligands (like carbon) into the growing film. The V:C ratio in FEBID deposits (0.6–0.9) suggests that carbon incorporation is substantial uni-frankfurt.demdpi.com. In contrast, thermal decomposition in CVD, often carried out at higher temperatures (e.g., 573–673 K), facilitates more complete ligand removal, resulting in higher vanadium content and purer films (V:C ratio of 1.1–1.3) uni-frankfurt.demdpi.com. This difference in decomposition pathways directly impacts the final stoichiometry and, consequently, the electrical and structural properties of the deposited vanadium-containing materials. For instance, the higher carbon content in FEBID deposits contributes to their granular metallic behavior and moderate resistivity uni-frankfurt.demdpi.comnih.gov.

Strategies for Controlling Deposition Processes and Film Morphology

For CVD, control over film morphology and composition is more directly influenced by parameters such as substrate temperature, precursor partial pressure, and the presence of co-reactants. Studies on vanadium oxide deposition, while not exclusively using carbonyls, highlight that substrate temperature plays a critical role in film morphology, ranging from island-like structures at lower temperatures to denser, more homogeneous coatings with facetted crystallites at higher temperatures ucl.ac.uknist.govresearchgate.net. The choice of precursor itself is paramount, as different precursors can lead to varying levels of contamination and different decomposition pathways, affecting the final film properties ucl.ac.uknist.govacs.org. While specific strategies for controlling morphology using V(CO)6 in CVD are less detailed in the provided literature compared to other vanadium precursors, the general principle of optimizing thermal energy and precursor delivery remains key.

Future Directions and Emerging Research Avenues

Exploration of Novel Vanadium Carbonyl Architectures

The foundational vanadium hexacarbonyl, V(CO)₆, a stable 17-electron radical, has long been a subject of interest. wikipedia.orglibretexts.org However, the future lies in expanding beyond this well-known species to explore architectures with unprecedented coordination numbers and complexity.

Low- and High-Coordinate Species: Research into gas-phase cationic this compound complexes, V(CO)n+ (where n = 1–7), has provided insight into low-coordinate species. acs.org Infrared photodissociation spectroscopy has been instrumental in characterizing these molecules, revealing how the coordination number influences their spin states. acs.org Future work will likely focus on isolating and characterizing neutral and anionic low-coordinate species, which remain largely elusive. Conversely, the synthesis of stable, high-coordinate vanadium carbonyls (n > 6) presents a significant challenge due to the steric hindrance and electronic properties of vanadium. libretexts.org While the 18-electron V(CO)₇+ has been discussed, its stable formation is considered difficult. nih.gov Overcoming these hurdles could lead to new classes of reactive compounds.

Cluster Expansion: A significant frontier is the expansion of this compound clusters. Gas-phase studies have successfully generated and characterized dinuclear and trinuclear clusters, such as V₂(CO)₉+ and V₃(CO)₁₂+. mdpi.com The exploration of larger homonuclear clusters (Vₓ(CO)y) and heteronuclear clusters, incorporating other transition metals (e.g., VNb(CO)n+ and VTa(CO)n+), is an active area of research. nih.gov These studies are revealing complex bonding modes, including side-on and semi-bridging carbonyl ligands, which are critical for understanding metal-metal interactions and catalytic activity. mdpi.com

| Cluster Type | Example Species | Key Features |

| Low-Coordinate Cationic | V(CO)n+ (n=1-5) | Variable spin states, studied in the gas phase. |

| Saturated Mononuclear | V(CO)₆ | Stable 17-electron radical, octahedral geometry. wikipedia.orgchemeurope.com |

| Dinuclear Homonuclear | V₂(CO)₉+ | Features side-on bridging and semi-bridging CO ligands. nih.gov |

| Dinuclear Heteronuclear | VNb(CO)₉+, VTa(CO)₉+ | Explores diatomic cooperation and M-V bonding. nih.gov |

| Trinuclear Homonuclear | V₃(CO)₁₂+ | Represents a step in the growth process of multinuclear clusters. mdpi.com |

Advanced Computational Modeling for Complex this compound Systems

As the complexity of this compound architectures increases, traditional computational methods face limitations. The next generation of research will heavily rely on advanced modeling techniques, including machine learning (ML) and artificial intelligence (AI), to navigate the vast chemical space and predict molecular properties with greater accuracy and speed.

Synergistic Approaches: Integrating Advanced Experimental Techniques with Theoretical Predictions

The characterization of novel, often transient or highly reactive, this compound species demands a close partnership between state-of-the-art experimental methods and theoretical calculations. This synergy is crucial for validating predictions and providing a complete picture of the electronic and geometric structures.

The combination of mass-selected infrared laser photodissociation spectroscopy with Density Functional Theory (DFT) calculations has been exceptionally successful in elucidating the structures of gas-phase this compound cations and clusters. acs.orgnih.gov Future research will see the integration of other advanced techniques. For instance, matrix isolation spectroscopy, which traps reactive species in an inert gas matrix at cryogenic temperatures, allows for detailed spectroscopic study using techniques like ESR (Electron Spin Resonance) and IR spectroscopy. nih.govacs.org Combining these experimental results with high-level computational chemistry will be essential for understanding the properties of unusual species, such as those with novel bonding modes or those exhibiting Jahn-Teller distortions. chemeurope.com

Development of Vanadium Carbonyls in Sustainable Chemistry and Energy-Related Applications

Future research will increasingly focus on harnessing the unique properties of vanadium carbonyls for applications in green chemistry and energy technologies, addressing global challenges of sustainability and resource management.

Sustainable Chemistry: Vanadium complexes are known to be effective catalysts for various organic transformations, including oxidation reactions. researchgate.net The development of catalysts derived from or related to vanadium carbonyls for the selective oxidation of alcohols and other substrates using environmentally benign oxidants like O₂ or H₂O₂ is a promising avenue. acs.orgrsc.org These catalysts could offer greener routes to valuable carbonyl compounds, which are essential building blocks in the fine chemical and pharmaceutical industries. rsc.org The goal is to create highly active, selective, and recyclable catalysts to minimize waste and energy consumption. researchgate.net

| Application Area | Potential Role of Vanadium Carbonyls | Desired Outcome |

| Catalysis | Precursors to or models for active catalysts. | Green synthesis of fine chemicals (e.g., carbonyl compounds) via selective oxidation. rsc.org |

| Energy Storage | Fundamental studies of V-CO interactions relevant to electrode surfaces in VRFBs. wikipedia.org | Improved performance and efficiency of grid-scale batteries. |

| Materials Science | Precursors for CVD and FEBID. mdpi.com | Fabrication of vanadium carbide/oxide nanomaterials for electronics or catalysis. |

Investigation of this compound Behavior in Extreme Conditions and Confined Environments

Placing molecules under extreme conditions of pressure and temperature or within confined nanoscale environments can induce dramatic changes in their structure, bonding, and reactivity. Exploring the behavior of vanadium carbonyls in such non-standard conditions is a key direction for future research.

Extreme Conditions: High-pressure studies on V(CO)₆ and its derivatives could reveal changes in V-C and C-O bond lengths, vibrational frequencies, and potentially lead to pressure-induced phase transitions or polymerization. Such research provides fundamental insights into the compressibility and stability of metal-ligand bonds. The use of techniques like photochemistry in low-temperature matrices can be considered an investigation under extreme conditions, allowing for the trapping and characterization of otherwise unstable photochemical intermediates. rsc.org

Confined Environments: The study of metal carbonyls within the porous networks of materials like zeolites is an emerging field. rsc.org Zeolites can act as "nanoreactors," imposing steric constraints that could stabilize unusual this compound species or alter their catalytic activity. For instance, research on other metal carbonyls has shown that it's possible to distinguish between species adsorbed on the external surface and those inside the zeolite channels. rsc.org Future studies could explore the synthesis of "ship-in-a-bottle" this compound clusters within zeolite cages or other mesoporous materials, potentially leading to shape-selective catalysts. mdpi.comnih.gov

Q & A

Basic: What experimental methods are recommended for synthesizing and structurally characterizing vanadium carbonyl?

Answer:

this compound is synthesized via a two-step reduction process under high-pressure CO. First, VCl₃ is reduced with sodium in diglyme solvent (CH₃OCH₂CH₂OCH₂CH₂OCH₃) at 160°C and 200 atm CO to form [V(CO)₆]⁻, followed by oxidation to isolate V(CO)₆ . Structural characterization employs:

- IR spectroscopy to confirm CO ligand stretching frequencies (typically 1850–2050 cm⁻¹).

- X-ray diffraction to resolve the octahedral geometry and bond lengths.

- Magnetic susceptibility measurements to confirm paramagnetism (17-electron configuration).

Basic: How does the 17-electron configuration of V(CO)₆ challenge the 18-electron rule, and what analytical techniques validate this deviation?

Answer:

Most transition metal carbonyls follow the 18-electron rule for stability, but V(CO)₆ has 17 electrons, making it paramagnetic. Key validation methods include:

- Electron spin resonance (ESR) to detect unpaired electrons.

- DFT calculations to model electronic structure and compare with experimental bond metrics .

- Mössbauer spectroscopy (for related iron analogs) to infer electron distribution patterns.

Advanced: What methodological strategies address contradictions in reported reactivity of V(CO)₆ with Lewis bases?

Answer:

Discrepancies in substitution kinetics (e.g., with PR₃ or NH₃) arise from solvent effects, CO pressure, and steric factors. To resolve these:

- Use in situ FTIR or Raman spectroscopy to monitor ligand exchange in real time.

- Perform kinetic isotope studies (e.g., ¹³CO substitution) to elucidate reaction mechanisms.

- Compare computational (DFT) activation barriers with experimental rate constants .

Advanced: How can density-functional theory (DFT) improve predictions of V(CO)₆’s electronic properties compared to Hartree-Fock methods?

Answer:

DFT accounts for electron correlation effects critical for vanadium’s d-orbital behavior. Key steps:

- Apply gradient-corrected functionals (e.g., Becke’s exchange-correlation functional) to accurately model asymptotic electron density .

- Validate against experimental ionization potentials and electron affinity data .

- Use natural bond orbital (NBO) analysis to quantify metal-ligand backdonation .

Basic: What analytical techniques are most reliable for quantifying vanadium in carbonyl complexes?

Answer:

- ICP-MS for trace-level detection (detection limit: ~0.1 ppb).

- Gravimetric analysis after thermal decomposition to V₂O₅.

- Redox titration using KMnO₄ in acidic media (see Handbook of Inorganic Chemicals for protocols) .

Advanced: How can researchers design experiments to study V(CO)₆’s speciation in extraterrestrial environments (e.g., Mars regolith)?

Answer:

Simulate Mars-like conditions (low pressure, CO-rich atmosphere) using:

- High-pressure reaction chambers with controlled gas mixtures.

- Synchrotron X-ray absorption spectroscopy (XAS) to track speciation under varying temperatures.

- Computational phase diagrams to predict stable carbonyl phases (e.g., V(CO)₆ vs. Ti(CO)₆) .

Basic: What stoichiometric principles guide the determination of vanadium oxidation states in oxides derived from V(CO)₆?

Answer:

Use gravimetric analysis :

Decompose V(CO)₆ thermally to VOₓ.

Calculate oxygen content via mass difference (e.g., initial sample: 0.3546 g V; final oxide: 0.6330 g → O = 0.2784 g).

Determine molar ratios (V:O = 0.3546/50.94 : 0.2784/16.00 ≈ 1:2.5 → empirical formula VO₂.₅ or V₂O₅) .